Temik

概要

説明

Temik is a chemical compound known for its use as an insecticide, nematicide, and acaricide. It is commonly referred to by its trade name, this compound. This compound is widely used in agriculture to control a variety of pests that affect economically important crops.

準備方法

Synthetic Routes and Reaction Conditions

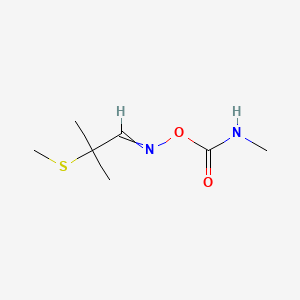

The synthesis of Temik involves several steps. The starting material is typically 2-methyl-2-(methylthio)propanal, which undergoes a reaction with hydroxylamine to form the oxime derivative. This intermediate is then reacted with methyl isocyanate to produce the final compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Oxidation Reactions of Aldicarb

Aldicarb undergoes rapid oxidation in environmental conditions, particularly in soil. Under aerobic conditions, it converts to aldicarb sulfoxide and aldicarb sulfone . Field studies indicate that >50% of applied aldicarb dissipates within 7 days in sandy soils, with sulfoxide peaking at 8.24 mg/kg and sulfone at 0.8 mg/kg after 14 days .

| Reaction Pathway | Key Metabolite | Half-life in Soil |

|---|---|---|

| Oxidation (aerobic) | Aldicarb sulfoxide | Rapid (days) |

| Oxidation (anaerobic) | Aldicarb sulfone | Shorter than aerobic |

The oxidation process is influenced by soil type and moisture, with sandy soils promoting faster degradation due to low organic matter retention .

Hydrolytic Degradation

Aldicarb undergoes pH-dependent hydrolysis, particularly under alkaline conditions. The hydrolysis half-life varies dramatically with pH:

In alkaline environments, aldicarb breaks down into aldicarb oxime , methylamine , and carbon dioxide . This reaction is critical for environmental fate modeling, as groundwater contamination risks depend on pH levels and soil properties .

Environmental Degradation Pathways

Aldicarb exhibits distinct degradation behavior in aerobic vs. anaerobic conditions:

-

Aerobic soils: Rapid conversion to sulfoxide, followed by slower oxidation to sulfone .

-

Anaerobic soils: Slower initial degradation but shorter total toxic residue half-lives compared to aerobic conditions .

| Condition | Primary Metabolite | Key Half-life |

|---|---|---|

| Aerobic (surface) | Aldicarb sulfoxide | 0.5–3 months |

| Saturated zone | Aldicarb sulfone | 0.4–36 months |

Sandy soils with low organic matter are most prone to leaching, leading to groundwater contamination .

Biochemical Reactions

As a cholinesterase inhibitor, aldicarb reversibly binds to acetylcholinesterase (AChE), preventing acetylcholine breakdown. This action is rapidly reversible compared to organophosphate pesticides, with symptoms typically resolving within 6 hours .

Mechanism :

-

Binding : Aldicarb carbamylates AChE via nucleophilic attack on the carbonyl oxygen .

-

Reactivation : Spontaneous enzyme recovery occurs due to the labile carbamate bond .

Stability and Reactivity

-

Stability : Stable under normal conditions but decomposes under extreme heat, releasing oxides of nitrogen , sulfur , and carbon , as well as aldicarb oxime .

-

Incompatibility : Reacts with strong bases to produce hazardous byproducts .

| Factor | Impact |

|---|---|

| Extreme heat | Decomposition to toxic gases |

| Alkaline conditions | Hydrolysis to methylamine + CO₂ |

Analytical Detection

Aldicarb in soil is quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a limit of quantitation (LOQ) of 11.0 µg/kg and detection limit (LOD) of 1 µg/kg . Recovery rates in sandy loam soil range from 86.5% to 120% at fortification levels of 0.1–1.0 mg/kg .

科学的研究の応用

Agricultural Use

Temik is primarily employed in agriculture as a pesticide. Its applications include:

- Cotton Production : this compound has been extensively used to manage pests in cotton fields. A study by Scott (1990) demonstrated that applying this compound at planting significantly improved pest control compared to other methods .

- Potato Cultivation : In Bhopal, India, a study indicated that this compound was applied over large areas to control nematodes and other pests, showing effective results in yield improvement .

Environmental Impact Studies

Research has focused on the environmental implications of this compound usage. For instance:

- Soil Health : Studies have shown that incorporating this compound into the soil can reduce the persistence of certain herbicides, potentially altering the dynamics of pest management strategies .

- Non-target Species : The incorporation of this compound into soil has been found to minimize hazards to non-target avian species, indicating a lower risk to wildlife when used appropriately .

Toxicological Research

The safety profile of this compound has been extensively documented through various toxicological studies:

- Human Health Monitoring : Research has included clinical trials and monitoring studies assessing the effects of aldicarb exposure on human health. Notably, acute cases of pancreatitis were reported following ingestion of this compound granules .

- Animal Studies : Over 280 animal studies have been conducted to evaluate the toxicological effects of aldicarb, contributing to its regulatory assessments worldwide .

Table 1: Summary of Key Studies on this compound Applications

| Study Reference | Crop Type | Application Rate | Key Findings |

|---|---|---|---|

| Scott (1990) | Cotton | 0.50 lb/acre | Enhanced pest control compared to alternatives |

| Bhopal Study | Potatoes | 27.1 kg/ha | Effective nematode control; yield improvement |

| EPA Study (1977) | Various | Variable | Reduced hazards to non-target species |

| Goldman et al. | Human Health | N/A | Acute pancreatitis linked to exposure |

Table 2: Toxicological Findings Related to Aldicarb

| Toxicity Aspect | Findings |

|---|---|

| Acute Toxicity | Significant effects observed in animal studies |

| Human Exposure | Reports of acute pancreatitis in humans |

| Environmental Persistence | Reduced herbicide persistence in treated soils |

Case Study 1: Cotton Pest Management in the USA

In a three-year study conducted in the southern United States, researchers evaluated the effectiveness of this compound applied at planting time versus other insecticides. The results indicated that fields treated with this compound had lower pest populations and higher yields compared to untreated controls.

Case Study 2: Worker Exposure Assessment in Panama

A field study assessed worker exposure during the application of this compound in Panama. The study monitored cholinesterase levels among workers and found that while some exposure occurred, it was within acceptable limits when proper protective equipment was used .

作用機序

The primary mechanism of action of Temik is through inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

類似化合物との比較

Similar Compounds

Carbofuran: Another carbamate insecticide with a similar mechanism of action.

Methomyl: A carbamate insecticide used for similar purposes.

Aldicarb-sulfoxide: An oxidized derivative of aldicarb with similar properties.

Uniqueness

Temik is unique due to its high potency and effectiveness against a wide range of pests. Its ability to be absorbed by plants and act systemically makes it particularly valuable in agricultural applications.

特性

Key on ui mechanism of action |

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ |

|---|---|

分子式 |

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

分子量 |

190.27 g/mol |

IUPAC名 |

[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |

InChIキー |

QGLZXHRNAYXIBU-UHFFFAOYSA-N |

不純物 |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

正規SMILES |

CC(C)(C=NOC(=O)NC)SC |

沸点 |

Decomposes (NTP, 1992) decomposes |

Color/Form |

Crystals from isopropyl ether |

密度 |

1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |

melting_point |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

物理的記述 |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

溶解性 |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

蒸気圧 |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。